molecular formula C16H15BrN2O2 B2570095 5-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]furan-2-carboxamide CAS No. 852137-85-0

5-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]furan-2-carboxamide

Cat. No.: B2570095
CAS No.: 852137-85-0
M. Wt: 347.212
InChI Key: VLWUKKOYMKMSNY-UHFFFAOYSA-N
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Description

5-Bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]furan-2-carboxamide is a brominated furan carboxamide derivative with a unique structural framework. The compound features a 5-bromofuran-2-carboxamide core, where the amide nitrogen is substituted with a [(1,2-dimethyl-1H-indol-5-yl)methyl] group.

Molecular Formula: C₁₆H₁₅BrN₂O₂
Molecular Weight: 347.2 g/mol
Key Features:

  • Bromine atom at position 5 of the furan ring.
  • 1,2-Dimethylindole group linked via a methylene bridge to the amide nitrogen.
  • Planar furan and indole systems, enabling π-π stacking interactions.

Properties

IUPAC Name

5-bromo-N-[(1,2-dimethylindol-5-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O2/c1-10-7-12-8-11(3-4-13(12)19(10)2)9-18-16(20)14-5-6-15(17)21-14/h3-8H,9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLWUKKOYMKMSNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction can modify the functional groups on the indole and furan rings .

Mechanism of Action

The mechanism of action of 5-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets in the body. The indole moiety is known to bind to various receptors and enzymes, modulating their activity . The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

5-Bromo-N-(4-formylphenyl)furan-2-carboxamide (Compound 27)

  • Structure : Features a 4-formylphenyl group instead of the indole-methyl substituent.
  • Molecular Formula: C₁₂H₉BrNO₃
  • Molecular Weight : 295.11 g/mol
  • Synthetic Yield : 18% (lower due to polar formyl group complicating purification) .

N-(4-Bromophenyl)furan-2-carboxamide (Compound 3)

  • Structure : Substituted with a 4-bromophenyl group.
  • Molecular Formula: C₁₁H₈BrNO₂
  • Molecular Weight : 266.09 g/mol
  • Synthetic Yield : 94% (high yield due to straightforward aryl amidation) .

Indole-Containing Carboxamides

5-Bromo-7-fluoro-N-methyl-N-phenylindole-2-carboxamide (Compound 63b)

  • Structure : Includes fluoro and methyl-phenyl groups on the indole ring.
  • Molecular Formula : C₁₇H₁₃BrFN₂O
  • Molecular Weight : 374.2 g/mol
  • Key Differences : The fluorine atom introduces electronegativity, which may enhance binding affinity in biological targets compared to the dimethylindole group .

5-Bromo-1-(cyanomethyl)-6-fluoro-N-methyl-N-phenylindole-2-carboxamide (Compound 74c)

  • Structure: Features a cyanomethyl group on the indole.
  • Molecular Formula : C₁₉H₁₄BrFN₃O
  • Molecular Weight : 386.2 g/mol (observed via LC/MS: [M+H]⁺ = 386) .
  • Key Differences: The cyanomethyl group increases metabolic stability but introduces steric hindrance absent in the target compound’s dimethylindole substituent.

Substituent Effects on Physicochemical Properties

Compound Name Substituent on Amide Nitrogen Molecular Formula Molecular Weight (g/mol) Synthetic Yield (%) Key Property Differences
Target Compound (1,2-Dimethylindol-5-yl)methyl C₁₆H₁₅BrN₂O₂ 347.2 Not reported High lipophilicity, steric bulk
5-Bromo-N-(4-formylphenyl)furan-2-carboxamide 4-Formylphenyl C₁₂H₉BrNO₃ 295.11 18 Polar, reactive formyl group
N-(4-Bromophenyl)furan-2-carboxamide 4-Bromophenyl C₁₁H₈BrNO₂ 266.09 94 Low steric hindrance
5-Bromo-7-fluoro-N-methyl-N-phenylindole-2-carboxamide Methyl, phenyl (indole) C₁₇H₁₃BrFN₂O 374.2 Not reported Electronegative fluoro substituent
5-Bromo-N-(2-isopropylphenyl)furan-2-carboxamide 2-Isopropylphenyl C₁₄H₁₄BrNO₂ 308.17 Not reported Bulky isopropyl group

Biological Activity

5-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]furan-2-carboxamide is a synthetic compound that belongs to the class of furan derivatives, characterized by its unique molecular structure which includes a furan ring, a carboxamide group, and a brominated indole moiety. This combination of features suggests potential for diverse biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₄BrN₃O₂, with a molecular weight of approximately 328.18 g/mol. The presence of the bromine atom and the indole unit enhances its reactivity and potential interactions with various biological targets.

Anticancer Activity

Research indicates that compounds containing indole and furan structures often exhibit significant anticancer properties. For instance, derivatives similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. In studies, certain indole derivatives showed IC50 values in the micromolar range (less than 10 μM) against rapidly dividing A549 lung cancer cells .

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
5-BromoindoleIndole structure with bromineAnticancer, anti-inflammatory
Furan derivativesFuran ring with varying substitutionsAntimicrobial, anticancer
IndolecarboxamidesIndole linked to carboxamideDiverse biological activities

The unique combination of brominated indole and furan functionalities in this compound may enhance its biological activity compared to similar compounds lacking these features.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research has shown that compounds with similar structures exhibit activity against both Gram-positive and Gram-negative bacteria. For example, studies have reported minimum inhibitory concentration (MIC) values indicating significant antimicrobial efficacy against various pathogens .

Understanding the mechanism by which this compound interacts with biological macromolecules is crucial for optimizing its pharmacological properties. Investigations into its binding affinity to enzymes and receptors involved in disease processes are ongoing.

Potential Areas of Investigation:

  • Interaction with DNA and RNA
  • Inhibition of specific enzymes involved in cancer progression
  • Modulation of signaling pathways related to inflammation and infection

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]furan-2-carboxamide
Reactant of Route 2
Reactant of Route 2
5-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]furan-2-carboxamide

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